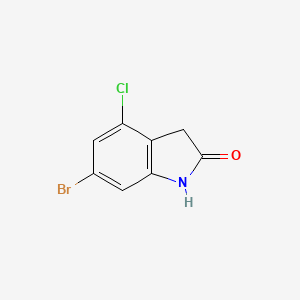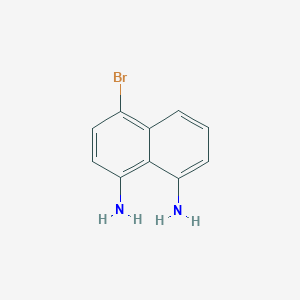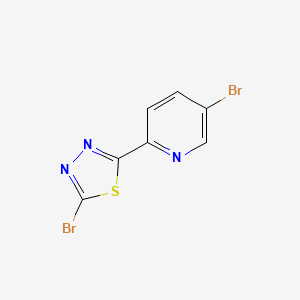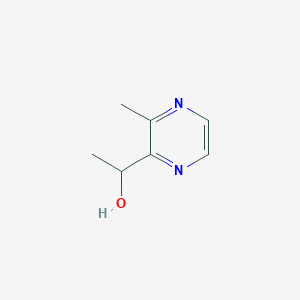
1-(3-Methylpyrazin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpyrazin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyrazin-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Methylpyrazin-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions: 1-(3-Methylpyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Methylpyrazin-2-yl)ethan-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 1-(3-Methylpyrazin-2-yl)ethan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(3-Methylpyrazin-2-yl)ethan-1-one.
Reduction: 1-(3-Methylpyrazin-2-yl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(3-Methylpyrazin-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
作用机制
The mechanism of action of 1-(3-Methylpyrazin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
相似化合物的比较
1-(3-Methylpyrazin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Methylpyrazin-2-yl)ethan-1-one: The ketone analog, which differs by having a carbonyl group instead of a hydroxyl group.
1-(3-Methylpyrazin-2-yl)ethan-1-amine: The amine analog, which has an amino group instead of a hydroxyl group.
1-(3-Ethylpyrazin-2-yl)ethan-1-ol: A similar compound with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific combination of a pyrazine ring and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
1-(3-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4,6,10H,1-2H3 |
InChI 键 |
LQNZJYJVXCFOJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN=C1C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



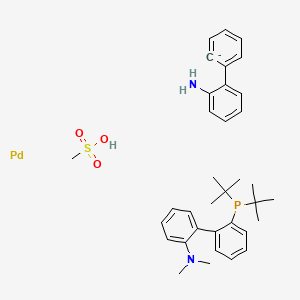
![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)

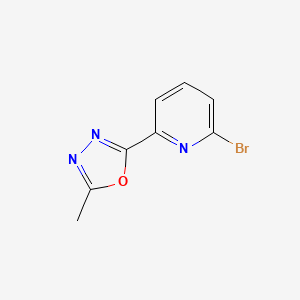
![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
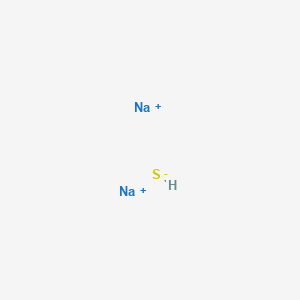
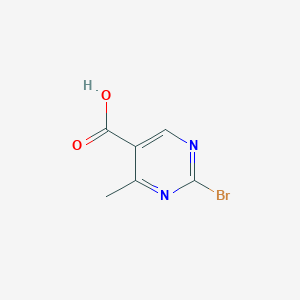
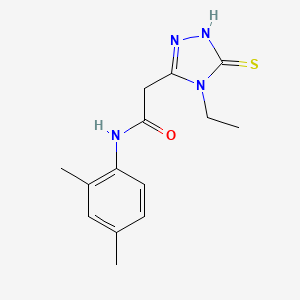
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)
